4-acetyl-3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that belongs to the quinoxalinone family. It has been extensively studied for its potential applications in scientific research, particularly in the areas of pharmacology and neurochemistry.
作用機序
The mechanism of action of 4-acetyl-3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that it may act by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It may also act by enhancing the activity of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
Biochemical and Physiological Effects:
4-acetyl-3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone has been found to have a range of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been found to enhance the activity of neurotrophic factors such as BDNF and NGF. These effects may contribute to its pharmacological activities, including its antidepressant, anxiolytic, and anticonvulsant effects.
実験室実験の利点と制限
One of the advantages of using 4-acetyl-3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its potential to exhibit a range of pharmacological activities. This makes it a useful tool for studying the neurochemical and pharmacological mechanisms underlying various neurological disorders. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain lab experiments.
将来の方向性
There are several future directions for research on 4-acetyl-3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone. One area of research is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to investigate its potential as a therapeutic agent for other neurological disorders, such as depression, anxiety, and epilepsy. Additionally, further research is needed to better understand its mechanism of action and its potential toxicity, in order to optimize its use in lab experiments.
合成法
The synthesis method of 4-acetyl-3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone involves the condensation of 2,3-diaminotoluene and 4-nitrobenzaldehyde in the presence of acetic anhydride. The reaction is carried out under reflux in a solvent mixture of acetic acid and acetic anhydride. The resulting product is then purified by recrystallization to obtain a pure form of 4-acetyl-3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone.
科学的研究の応用
4-acetyl-3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of pharmacological activities, including antidepressant, anxiolytic, and anticonvulsant effects. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-acetyl-3,3-dimethyl-1-[(4-nitrophenyl)methyl]quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13(23)21-17-7-5-4-6-16(17)20(18(24)19(21,2)3)12-14-8-10-15(11-9-14)22(25)26/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLNTFMCZNRZKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2N(C(=O)C1(C)C)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。